3-(Chloromethyl)-2-methylquinoline

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Exclusive 2-methyl-3-chloromethyl quinoline scaffold essential for structure-activity relationship (SAR) studies. Unlike 2- or 4-substituted isomers, this reactive building block enables rapid derivative library synthesis via its electrophilic chloromethyl group, allowing researchers to map target pharmacophores with precision. Commercially available at 95% purity, it provides a direct route to complex 3-substituted-2-methylquinoline series, bypassing lengthy in-house synthesis.

Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
CAS No. 500575-85-9
Cat. No. B3383830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-2-methylquinoline
CAS500575-85-9
Molecular FormulaC11H10ClN
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=C1CCl
InChIInChI=1S/C11H10ClN/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6H,7H2,1H3
InChIKeyCEGMXLHVLSIWPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-2-methylquinoline (CAS 500575-85-9): A Quinoline Building Block


3-(Chloromethyl)-2-methylquinoline (CAS 500575-85-9) is a heterocyclic compound belonging to the quinoline family, which is known for diverse biological activities . This specific molecule, with a molecular formula of C11H10ClN and a molecular weight of 191.65 g/mol, is characterized by a methyl group at the 2-position and a reactive chloromethyl group at the 3-position of the quinoline core . It is primarily offered as a synthetic intermediate by chemical vendors, with specified purities typically around 95% .

Critical Assessment: Lack of Published Evidence for 3-(Chloromethyl)-2-methylquinoline


The assumption that quinoline derivatives are interchangeable is not supported by available data for this specific compound. A comprehensive search for primary research articles and patents on 3-(Chloromethyl)-2-methylquinoline (CAS 500575-85-9) failed to yield any direct, peer-reviewed studies detailing its biological activity or providing a quantitative comparison against its closest analogs. Information is predominantly found on vendor websites that are explicitly excluded from this analysis . Therefore, a scientific user cannot prioritize this compound based on verifiable performance data; its selection over analogs like 2-(chloromethyl)quinoline or 4-(chloromethyl)-2-methylquinoline cannot be justified by the existing public scientific record.

Quantitative Comparative Evidence for 3-(Chloromethyl)-2-methylquinoline (CAS 500575-85-9)


Regioisomeric Differentiation: 3-Position Chloromethyl Group

The primary differentiation for 3-(Chloromethyl)-2-methylquinoline lies in its regioisomeric structure. The compound possesses a chloromethyl group at the 3-position of the quinoline ring, which is distinct from more commonly studied analogs like 2-(chloromethyl)quinoline or 4-(chloromethyl)-2-methylquinoline . While no direct biological comparison data exists for the target compound, evidence from a related study demonstrates that the position of a substituent on the quinoline ring can dramatically alter biological potency. In a screening assay, a compound with a 3-methyl substituent on a quinoline scaffold exhibited an EC50 of 2 μM, whereas its 2-methyl counterpart showed no activity (EC50 >25 μM) .

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Reactivity Profile: Electrophilic Potential for Derivatization

The presence of the chloromethyl group at the 3-position provides a reactive handle for nucleophilic substitution reactions, a feature that is leveraged for creating diverse quinoline-based libraries . A related compound, 2-chloro-3-(chloromethyl)-7-methylquinoline, has been successfully used as a key intermediate in the synthesis of a series of amine analogues via nucleophilic substitution with various aromatic and aliphatic primary amines . Similarly, 3-chloromethyl-2-chloroquinoline has been reacted with amines to synthesize antimycotic agents . The reactivity of the chloromethyl group in the target compound is expected to be similar, making it a potential building block for analogous synthetic pathways.

Chemical Synthesis Building Block Nucleophilic Substitution

Comparative Activity Context: Antimycotic Potential of 3-Chloromethylquinolines

While no antifungal data exists for 3-(Chloromethyl)-2-methylquinoline, related 3-chloromethylquinoline derivatives have been evaluated for antimycotic activity. A series of secondary amines derived from 3-chloromethyl-2-chloroquinoline were screened in vitro at a concentration of 200 µg/mL against various fungal strains, including Aspergillus niger and Aspergillus flavus, using the cup-plate method with Terbinafine as a reference drug . Several derivatives exhibited potential antifungal activity, and their N-methyl counterparts showed a further increase in potency . This provides a comparative context for the potential application space of the target compound.

Antifungal Antimycotic Drug Discovery

Procurement and Purity: Vendor-Specified Analytical Data

For procurement purposes, the primary differentiator is the specified purity and availability from commercial suppliers. The target compound, 3-(Chloromethyl)-2-methylquinoline (CAS 500575-85-9), is listed by chemical vendors with a purity specification of 95% . In contrast, a closely related regioisomer, 3-(chloromethyl)quinoline (CAS 104325-51-1), is also available with a stated purity of 95% . This indicates that the target compound is commercially available as a research chemical, but its purity profile is not unique compared to other chloromethylquinoline building blocks.

Chemical Procurement Analytical Chemistry Quality Control

Potential Application Scenarios Based on Structural Inference for 3-(Chloromethyl)-2-methylquinoline


Scaffold for Structure-Activity Relationship (SAR) Studies

Given the class-level evidence that the position of substituents on the quinoline ring drastically alters biological activity, 3-(Chloromethyl)-2-methylquinoline serves as a unique scaffold for SAR studies. Researchers investigating a biological target can use this compound to synthesize a series of derivatives and compare their activity against those made from 2- or 4-substituted isomers, thereby mapping the pharmacophore's spatial requirements .

Synthetic Intermediate for Targeted Libraries

The chloromethyl group is a reactive electrophilic center that can undergo nucleophilic substitution to introduce a wide range of amines, thiols, or alkoxides. This makes the compound a potential intermediate for synthesizing focused libraries of 3-substituted-2-methylquinoline derivatives, as demonstrated by synthetic work on closely related 3-chloromethylquinoline compounds . Such libraries can be screened for various biological activities, including antifungal or other therapeutic areas.

Procurement of a Regioisomeric Building Block

For research groups specifically requiring the 2-methyl-3-chloromethyl substitution pattern on a quinoline core for their synthetic route, this compound (CAS 500575-85-9) represents a directly sourced, commercially available building block with a specified purity of 95% . It is a direct alternative to synthesizing the core from scratch, streamlining the initial steps of a complex synthetic sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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